2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol is a heterocyclic compound that contains both fluorine and sulfur atoms. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of the imidazole ring, along with the fluorophenyl and phenyl groups, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-fluorobenzaldehyde with benzylamine and thiourea under reflux conditions can yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the thiol group can form covalent bonds with target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-phenyl-1H-imidazole-5-thiol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(3-chlorophenyl)-4-phenyl-1H-imidazole-5-thiol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
2-(3-bromophenyl)-4-phenyl-1H-imidazole-5-thiol:
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, reactivity, and potential biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-phenyl-1H-imidazole-4-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-8-4-7-11(9-12)14-17-13(15(19)18-14)10-5-2-1-3-6-10/h1-9,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVFNZAUGIFAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)F)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.